molecular formula C27H25N3O4S2 B2686066 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide CAS No. 361171-47-3

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide

Cat. No. B2686066
CAS RN: 361171-47-3
M. Wt: 519.63
InChI Key: XXHYXCQVZAHSFN-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C27H25N3O4S2 and its molecular weight is 519.63. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Compounds structurally related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide have shown promise as anticancer agents. For instance, benzamides and sulfonamide derivatives have been synthesized and tested for their antiproliferative activities against various human cancer cell lines. One study discovered that certain synthesized compounds significantly inhibited the PI3K/AKT/mTOR pathway and tumor growth, suggesting a potential application in cancer therapy (Shao et al., 2014). Another research identified quinazoline derivatives that exhibited potent diuretic and antihypertensive activities, indicating their utility in cardiovascular diseases (Rahman et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Sulfonyl benzothiazoles and related structures have demonstrated antimicrobial and anti-inflammatory properties. A study synthesized benzothiazole derivatives and assessed them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, uncovering specific combinations of activities that correlate with their structural characteristics (Patel et al., 2009). This suggests potential for developing new therapeutic agents targeting microbial infections and inflammation.

Antipsychotic and Psychotropic Effects

Investigations into compounds with a dihydroisoquinolinyl moiety have found marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and NO-induction ability. These findings highlight the psychotropic potential of these compounds, which could inform the development of new treatments for psychiatric disorders (Zablotskaya et al., 2013).

Synthesis and Chemical Transformations

Research on the synthesis and characterization of compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide has led to the development of novel synthetic methods. These methods facilitate the creation of heterocyclic derivatives with potential biological and pharmacological activities, such as visible light-promoted synthesis of sulfonylmethyl isoquinolines (Liu et al., 2016).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4S2/c1-2-34-23-11-7-20(8-12-23)25-18-35-27(28-25)29-26(31)21-9-13-24(14-10-21)36(32,33)30-16-15-19-5-3-4-6-22(19)17-30/h3-14,18H,2,15-17H2,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHYXCQVZAHSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide

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